ABT-925 anhydrous

Dopamine D3 receptor Binding affinity Receptor selectivity

ABT-925 anhydrous (fumarate) is the definitive selective dopamine D3 receptor antagonist for translational neuroscience. It provides an unmatched 44–100-fold D3/D2 selectivity window (Ki D3=1.6 nM vs. D2=71 nM) without confounding D2 blockade, unlike non-selective antipsychotics. As the only D3 antagonist with complete human PET occupancy data (ED50=4.37 μg/mL), Phase II clinical safety/tolerability, and DRD3 Ser9Gly pharmacogenetic response data, it uniquely enables receptor-occupancy calibration and biomarker-stratified research. Choose ABT-925 to eliminate off-target variables and obtain publication-grade, D3-specific results.

Molecular Formula C24H31F3N6O5S
Molecular Weight 572.6 g/mol
CAS No. 220519-07-3
Cat. No. B051738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABT-925 anhydrous
CAS220519-07-3
Synonyms2-[[3-[4-[2-(1,1-Dimethylethyl)-6-(trifluoromethyl)-4-pyrimidinyl]-1-piperazinyl]propyl]thio]-4(1H)-pyrimidinone (2E)-2-Butenedioate
Molecular FormulaC24H31F3N6O5S
Molecular Weight572.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=CC(=N1)N2CCN(CC2)CCCSC3=NC=CC(=O)N3)C(F)(F)F.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H27F3N6OS.C4H4O4/c1-19(2,3)17-25-14(20(21,22)23)13-15(26-17)29-10-8-28(9-11-29)7-4-12-31-18-24-6-5-16(30)27-18;5-3(6)1-2-4(7)8/h5-6,13H,4,7-12H2,1-3H3,(H,24,27,30);1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyKQMGYGQUUXCWBL-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ABT-925 anhydrous CAS 220519-07-3 Procurement Guide: Core Identity and Scientific Baseline


ABT-925 anhydrous (CAS 220519-07-3 for the fumarate salt; free base CAS 220519-06-2, also designated A-437203) is a small-molecule selective dopamine D3 receptor (DRD3) antagonist. It was developed by Abbott Laboratories for the treatment of schizophrenia and progressed to Phase II clinical evaluation before discontinuation in December 2007 [1]. The compound exhibits approximately 44- to 100-fold higher in vitro binding affinity for the D3 receptor (Ki = 1.6 nM) relative to the D2 receptor (Ki = 71 nM), with negligible affinity for the D4 receptor (Ki = 6220 nM) .

Why Generic D2/D3 Antagonists Cannot Substitute for ABT-925 anhydrous in D3-Selective Research


Generic substitution of ABT-925 with non-selective D2/D3 antagonists (e.g., haloperidol, risperidone, clozapine) or D3-preferential partial agonists (e.g., cariprazine, buspirone) introduces substantial confounding pharmacological variables. ABT-925 is a full antagonist at D3 receptors with a defined 44- to 100-fold selectivity window over D2, enabling specific interrogation of D3-mediated mechanisms without concomitant D2 blockade . In contrast, second-generation antipsychotics fail to achieve meaningful D3 receptor occupancy at clinically relevant doses [1], while D3-preferential agonists (ropinirole, pramipexole) produce opposite functional effects, including impulse control disorders linked to D3 overstimulation [2]. Furthermore, ABT-925 is the only selective D3 antagonist for which both extensive human PET occupancy data and Phase II clinical efficacy/safety outcomes in schizophrenia are publicly available, providing a unique translational reference dataset for D3 target validation [3].

Quantitative Differentiation Evidence: ABT-925 anhydrous Versus Comparator Compounds


ABT-925 Binding Selectivity: Quantified D3 vs D2 Affinity Comparison

ABT-925 demonstrates a 44-fold selectivity for the D3 receptor over the D2 receptor based on competitive binding Ki values. The compound exhibits high-affinity binding to human D3 receptors (Ki = 1.6 nM) and substantially lower affinity to D2 receptors (Ki = 71 nM) . This selectivity ratio distinguishes ABT-925 from non-selective antipsychotics such as haloperidol, which shows comparable or higher D2 affinity (Ki ≈ 1-4 nM for D2) with D3/D2 selectivity ratios typically <10-fold.

Dopamine D3 receptor Binding affinity Receptor selectivity Ki

Human Brain D3 Receptor Occupancy Measured by PET: ABT-925 Regional Quantification

In healthy human subjects, ABT-925 at a 600 mg oral dose produced regionally differentiated D3 receptor occupancy measured via [11C]-(+)-PHNO PET. Occupancy was significantly higher in D3 receptor-rich regions—substantia nigra (75 ± 10%) and globus pallidus (64 ± 22%)—compared to D2 receptor-rich regions—ventral striatum (44 ± 17%), caudate (40 ± 18%), and putamen (38 ± 17%) (ANOVA: F4,140 = 15.02, p < 0.001) [1]. The ED50 of ABT-925 was 4.37 μg/mL across regions. The fraction of [11C]-(+)-PHNO binding attributable to D3 receptors was 100% in substantia nigra and 90% in globus pallidus, confirming regional D3 selectivity of the PET signal blockade.

PET imaging Receptor occupancy [11C]-(+)-PHNO D3 receptor Translational pharmacology

Clinical Development Stage Comparison: ABT-925 as the Only Selective D3 Antagonist with Completed Phase II Schizophrenia Data

Among selective D3 receptor antagonists, ABT-925 remains the only compound to have completed and published a Phase II double-blind, randomized, placebo-controlled trial in patients with acute schizophrenia (N=155; NCT00412620) [1]. Comparator compounds include: SB-277011-A (preclinical only; Ki D3 = 4 nM [2]), GSK598809 (Phase I in substance dependence, no schizophrenia data), ABT-614 (Phase I PET study only, no efficacy data), and F17464 (Phase IIa initiated but results not publicly disclosed) [3]. The ABT-925 Phase II trial evaluated 50 mg QD and 150 mg QD versus placebo over 6 weeks. No statistically significant treatment effect was observed on PANSS total score, attributed to insufficient D3 receptor occupancy at the tested doses as later confirmed by PET findings [4].

Schizophrenia Phase II clinical trial Selective D3 antagonist Clinical development

ABT-925 Safety Profile: Placebo-Level Adverse Event Rates in Phase II Schizophrenia Trial

In the Phase II schizophrenia trial, ABT-925 at doses of 50 mg QD and 150 mg QD demonstrated an adverse event profile similar to that of placebo [1]. This favorable tolerability profile is notable given that D2 receptor antagonism—the mechanism of all currently marketed antipsychotics—is associated with extrapyramidal symptoms, hyperprolactinemia, and metabolic adverse effects. Reviews have noted that selective D3 receptor antagonism can inhibit extrapyramidal symptoms and produce neither anhedonia nor metabolic adverse effects, in contrast to D2 antagonists [2]. The ABT-925 Phase II trial included adverse event monitoring, laboratory tests, vital signs, movement rating scales, and electrocardiogram measures, all showing no significant differences from placebo.

Safety Tolerability Adverse events Schizophrenia D3 antagonist

Pharmacogenetic Subgroup Efficacy: DRD3 Ser9Gly Polymorphism Predicts Differential Response to ABT-925

A pre-specified pharmacogenetic analysis of the ABT-925 Phase II trial revealed a significant genotype-by-treatment interaction (P=0.015) for change in PANSS total score based on the DRD3 Ser9Gly (S9G) polymorphism [1]. Within subgroup analyses showed significant improvement from placebo in the SG+GG group (patients carrying at least one Gly allele) treated with ABT-925 150 mg. This finding contrasts with the overall trial result showing no significant treatment effect in the unstratified population. The S9G polymorphism alters dopamine and antipsychotic binding affinity to the D3 receptor [2], suggesting that ABT-925 efficacy may be restricted to genetically defined subpopulations.

Pharmacogenetics DRD3 polymorphism Ser9Gly Personalized medicine Schizophrenia

ABT-925 anhydrous CAS 220519-07-3: Validated Research and Industrial Applications


D3 Receptor Target Validation and Occupancy Benchmarking in CNS Drug Discovery

ABT-925 serves as a benchmark reference compound for D3 receptor target validation programs. Its complete translational dataset—from in vitro binding selectivity (44-fold D3/D2) to in vivo human PET occupancy (regional D3 occupancy up to 75% in substantia nigra at 600 mg) [1] to clinical safety/tolerability [2]—enables calibration of novel D3 antagonist candidates. Researchers can use ABT-925 occupancy data (ED50 = 4.37 μg/mL) to establish exposure-response relationships and define target engagement thresholds for their own compounds.

Mechanistic Dissection of D3-Mediated Cognitive and Reward Circuitry

ABT-925 is uniquely suited for preclinical and translational studies dissecting D3 receptor contributions to cognition, executive function, and reward processing. Its selectivity window over D2 ensures that observed effects are attributable to D3 antagonism rather than confounding D2 blockade. Cognitive enhancing signals were observed in preclinical studies , and the compound has been used to validate [11C]-(+)-PHNO as a D3-preferential PET radioligand for human imaging [1]. For neuroscience laboratories, ABT-925 provides a cleaner pharmacological tool than D2/D3 non-selective agents or D3 partial agonists.

Pharmacogenetic Research on DRD3 Polymorphism and Antipsychotic Response

ABT-925 is the only selective D3 antagonist for which clinical pharmacogenetic response data are available. The significant genotype-by-treatment interaction (P=0.015) with the DRD3 Ser9Gly polymorphism provides a foundation for biomarker-stratified research. Laboratories investigating personalized medicine approaches in schizophrenia or D3-related neuropsychiatric disorders can use ABT-925 as a reference compound for genotype-dependent pharmacological studies.

Safety Pharmacology Reference for D3 Antagonist Class Effects

ABT-925's placebo-like adverse event profile in the Phase II trial establishes it as a reference compound for evaluating D3 antagonist safety pharmacology. It can be used to benchmark whether adverse effects observed with novel D3-targeting compounds arise from off-target activities or represent genuine D3-mediated effects. This application is particularly relevant given that D3 antagonism has been proposed to avoid extrapyramidal symptoms and metabolic adverse effects associated with D2 antagonism [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABT-925 anhydrous

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.